2,5-Bis(4-methoxybenzylidene)cyclopentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(4-methoxybenzylidene)cyclopentanone is an organic compound with the molecular formula C21H20O3 It is known for its distinctive structure, which includes two methoxybenzylidene groups attached to a cyclopentanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-methoxybenzylidene)cyclopentanone typically involves the condensation reaction between cyclopentanone and 4-methoxybenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(4-methoxybenzylidene)cyclopentanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Compounds with substituted methoxy groups.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and biological pathways.
Industry: It can be used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2,5-Bis(4-methoxybenzylidene)cyclopentanone involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site.
Comparison with Similar Compounds
2,5-Bis(4-methoxybenzylidene)cyclopentanone can be compared with other similar compounds, such as:
2,5-Bis(4-hydroxybenzylidene)cyclopentanone: This compound has hydroxyl groups instead of methoxy groups and exhibits different chemical reactivity and biological activity.
2,5-Bis(4-chlorobenzylidene)cyclopentanone: The presence of chlorine atoms alters the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5447-53-0 |
---|---|
Molecular Formula |
C21H20O3 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(2E,5E)-2,5-bis[(4-methoxyphenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C21H20O3/c1-23-19-9-3-15(4-10-19)13-17-7-8-18(21(17)22)14-16-5-11-20(24-2)12-6-16/h3-6,9-14H,7-8H2,1-2H3/b17-13+,18-14+ |
InChI Key |
DWPJEPVQLUJRMB-HBKJEHTGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)OC)/CC2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CCC(=CC3=CC=C(C=C3)OC)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.